5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein
Overview
Description
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a complex organic compound that features a benzopyran core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a series of condensation reactions involving appropriate phenolic and ketone precursors.
Introduction of the tert-Butyl(dimethyl)silyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce ketone or ester groups.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl-protected phenols: These compounds share the tert-butyl(dimethyl)silyl group and are used for similar protective purposes in organic synthesis.
Benzopyran derivatives:
Uniqueness
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is unique due to the combination of its protective tert-butyl(dimethyl)silyl group and the biologically active benzopyran core. This combination enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSWKPQHZOZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746936 | |
Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330249-25-6 | |
Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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